molecular formula C26H24N2O3 B15030250 3,3'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(1H-indole)

3,3'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(1H-indole)

Cat. No.: B15030250
M. Wt: 412.5 g/mol
InChI Key: FMRBNPYAAWHUMH-UHFFFAOYSA-N
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Description

3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with two indole moieties and a trimethoxyphenyl group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 3,4,5-trimethoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The final step involves coupling the two indole moieties with the trimethoxyphenyl group using a suitable coupling agent like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents like colchicine and paclitaxel.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: Another tubulin polymerization inhibitor with a simpler structure.

    Colchicine: A well-known microtubule-targeting agent used in the treatment of gout and familial Mediterranean fever.

    Paclitaxel: A widely used anticancer drug that stabilizes microtubules.

Uniqueness

3-[(1H-Indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole is unique due to its dual indole moieties and trimethoxyphenyl group, which contribute to its potent biological activities and potential as a therapeutic agent. Its ability to inhibit tubulin polymerization with high specificity makes it a promising candidate for further drug development .

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

3-[1H-indol-3-yl-(3,4,5-trimethoxyphenyl)methyl]-1H-indole

InChI

InChI=1S/C26H24N2O3/c1-29-23-12-16(13-24(30-2)26(23)31-3)25(19-14-27-21-10-6-4-8-17(19)21)20-15-28-22-11-7-5-9-18(20)22/h4-15,25,27-28H,1-3H3

InChI Key

FMRBNPYAAWHUMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

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